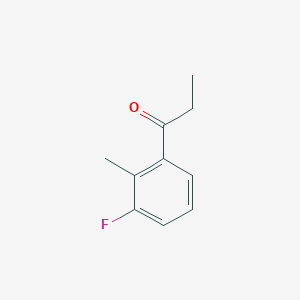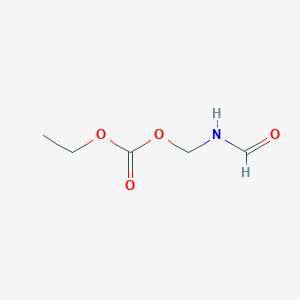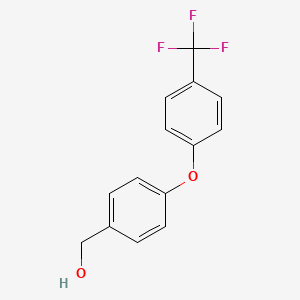
(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol
Vue d'ensemble
Description
“(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol” is a chemical compound . It is also known as TFPPM. It is a member of the class of (trifluoromethyl)benzenes .
Synthesis Analysis
The synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives involves the reactions of TFMP by nucleophilic substitution with a variety of alkylating agent by N-alkylation .
Molecular Structure Analysis
The molecular formula of “(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol” is C14H11F3O2 . The average mass is 254.205 Da and the monoisotopic mass is 254.055466 Da .
Chemical Reactions Analysis
The compound has been used in the synthesis of diaryl ether . It reacts with TFMP by nucleophilic substitution with a variety of alkylating agent by N-alkylation .
Applications De Recherche Scientifique
Fluorescent Probes in Biomedical Research
This compound is utilized in the design and synthesis of fluorescent probes, which are vital in biomedical research. Fluorescent probes are sensitive and selective, allowing for the detection of biomolecules or molecular activities within cells through fluorescence signals. They are non-toxic and provide a new solution for molecular detection in various fields .
Environmental Monitoring
In environmental monitoring, fluorescent probes derived from this compound can detect pollutants, ensuring the safety and cleanliness of our environment. They bind to specific contaminants, offering a way to monitor and analyze environmental safety .
Food Safety Analysis
The compound is used in the development of fluorescent probes for food safety. These probes can detect foodborne pathogens, toxins, and pollutants, binding to specific targets to ensure the safety of food supplies .
Pharmaceutical Applications
In the pharmaceutical industry, the trifluoromethyl group in the compound enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides. This makes it a valuable component in the development of pharmaceuticals .
Agrochemical Product Development
The compound’s derivatives are prevalent in agrochemical products. Its trifluoromethyl group contributes to the creation of products that protect crops from pests and improve the efficacy of agrochemicals .
Organic Synthesis
The trifluoromethyl group is crucial in organic synthesis, particularly in the construction of C–CF3 bonds. This compound can be used in transition metal-mediated trifluoromethylation reactions, which are important for incorporating the trifluoromethyl group into organic motifs .
Propriétés
IUPAC Name |
[4-[4-(trifluoromethyl)phenoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-8,18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIYQZIHZLMLHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727072 | |
| Record name | {4-[4-(Trifluoromethyl)phenoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol | |
CAS RN |
933786-79-9 | |
| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933786-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[4-(Trifluoromethyl)phenoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1442020.png)

![5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine](/img/structure/B1442023.png)


![3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442030.png)
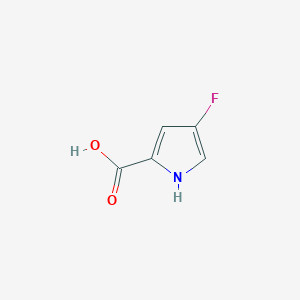
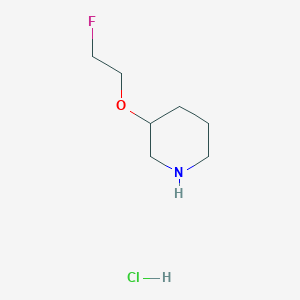
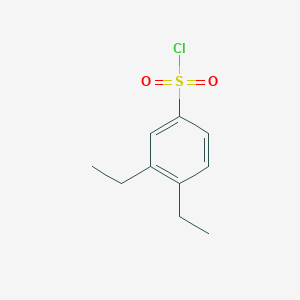
![4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one](/img/structure/B1442036.png)

